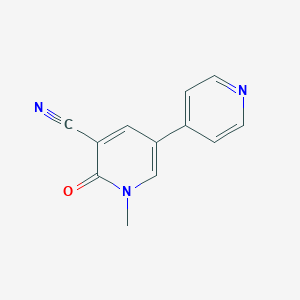
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide, also known as AQ-13, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of sulfonamide drugs, which have been used for their antibacterial and antitumor properties. AQ-13 has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential use in cancer therapy.
作用機序
The mechanism of action of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to bind to DNA and interfere with the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage and cell death. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to have both biochemical and physiological effects on cancer cells. It has been found to decrease the expression of proteins that are involved in cell cycle regulation and DNA repair, such as cyclin D1 and Rad51. In addition, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to increase the production of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. These effects contribute to the anticancer activity of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide.
実験室実験の利点と制限
One advantage of using 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in lab experiments is its high potency and selectivity for cancer cells. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been found to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This issue can be addressed by formulating 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in a suitable drug delivery system.
将来の方向性
There are several future directions for the research on 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify the molecular targets that are involved in its anticancer activity. This could lead to the development of more potent and selective analogs of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. Another direction is to evaluate the efficacy of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in animal models of cancer and optimize its drug delivery system for in vivo use. Finally, clinical trials are needed to determine the safety and efficacy of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in humans and to assess its potential as a cancer therapy.
合成法
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-quinolinecarboxaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then treated with methanol and a base to obtain the final product, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide.
科学的研究の応用
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been found to be effective in combination with other chemotherapy drugs, such as cisplatin and doxorubicin, in enhancing their anticancer activity. These findings suggest that 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide could be a valuable addition to current cancer treatment regimens.
特性
製品名 |
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide |
|---|---|
分子式 |
C16H13ClN2O3S |
分子量 |
348.8 g/mol |
IUPAC名 |
4-chloro-3-methoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-16-9-13(6-7-14(16)17)23(20,21)19-12-8-11-4-2-3-5-15(11)18-10-12/h2-10,19H,1H3 |
InChIキー |
USQBYSWGPIHTOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
正規SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
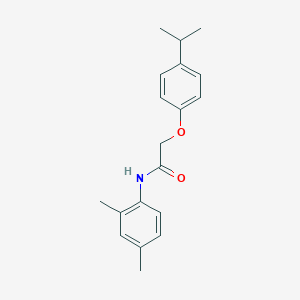
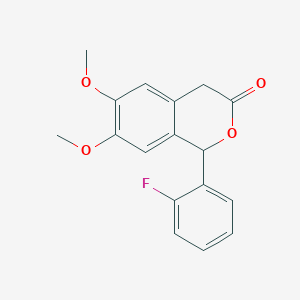
![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)
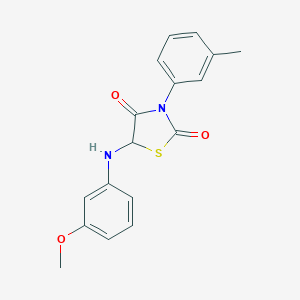
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)

![[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone](/img/structure/B259160.png)
![4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile](/img/structure/B259169.png)
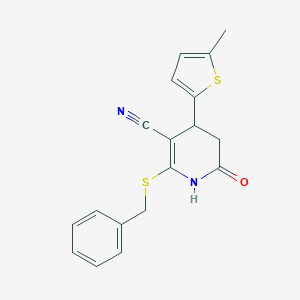
![(4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B259175.png)
![ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259179.png)
